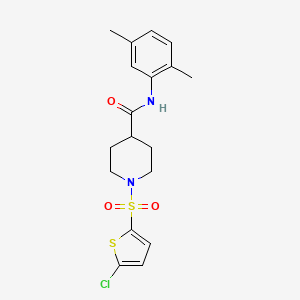

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,5-dimethylphenyl)piperidine-4-carboxamide

Description

1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(2,5-dimethylphenyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core substituted with a 5-chlorothiophene sulfonyl group and an N-(2,5-dimethylphenyl) moiety. This compound shares structural motifs with bioactive molecules targeting enzymes or receptors, though its specific biological activity remains uncharacterized in the provided evidence. Its synthesis likely involves sulfonylation and carboxamide coupling steps, as inferred from analogous procedures in and .

Properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-N-(2,5-dimethylphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O3S2/c1-12-3-4-13(2)15(11-12)20-18(22)14-7-9-21(10-8-14)26(23,24)17-6-5-16(19)25-17/h3-6,11,14H,7-10H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVILPCGFXIVGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,5-dimethylphenyl)piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. The compound's structure includes a piperidine ring and a sulfonamide moiety, which are known to contribute to various biological effects.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 488.03 g/mol. The presence of the chlorothiophenyl and sulfonyl groups is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂ClN₃O₄S |

| Molecular Weight | 488.03 g/mol |

| Purity | Typically 95% |

Antibacterial Activity

Research has indicated that compounds with a sulfonamide group often exhibit antibacterial properties. The biological activity of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,5-dimethylphenyl)piperidine-4-carboxamide was evaluated against various bacterial strains, including Salmonella Typhi , Escherichia coli , and Staphylococcus aureus . Preliminary results suggest that this compound may inhibit bacterial growth effectively, similar to other sulfonamide-containing derivatives .

Enzyme Inhibition

The compound has also been assessed for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies are crucial as they can help in understanding the potential therapeutic applications in treating conditions like Alzheimer's disease (via AChE inhibition) and urinary tract infections (via urease inhibition) .

Structure-Activity Relationship (SAR)

The structure-activity relationship of sulfonamide derivatives indicates that modifications in the piperidine ring and substituents on the thiophene can significantly affect biological activity. For instance, the introduction of electron-withdrawing groups often enhances potency against specific targets .

Case Studies

Several studies have focused on similar compounds to elucidate their biological mechanisms:

- Study on COX Inhibition : A related class of compounds demonstrated significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The findings suggest that similar structural features in 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,5-dimethylphenyl)piperidine-4-carboxamide could lead to comparable anti-inflammatory effects .

- Anticancer Potential : Research has explored the anticancer properties of sulfonamide derivatives, indicating that modifications can lead to enhanced cytotoxicity against cancer cell lines. This suggests a potential pathway for further investigation into the anticancer activity of the target compound .

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that this compound may exhibit anticancer properties. Research has shown that sulfonamide derivatives can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. For instance, compounds with similar structures have been noted for their ability to induce apoptosis in cancer cells and inhibit angiogenesis .

Anti-inflammatory Properties

The sulfonamide group is known for its anti-inflammatory effects. This compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines. Case studies have highlighted the effectiveness of sulfonamide derivatives in reducing symptoms associated with chronic inflammatory diseases .

Neurological Applications

There is emerging evidence suggesting that this compound could be beneficial in neurological disorders. Similar compounds have been investigated for their neuroprotective effects, potentially offering therapeutic avenues for conditions like Alzheimer's disease and Parkinson's disease .

Case Study 1: Anticancer Efficacy

A study explored the effects of related sulfonamide compounds on breast cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis, suggesting potential applications for 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,5-dimethylphenyl)piperidine-4-carboxamide in oncology .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of sulfonamide derivatives in animal models of arthritis. The findings indicated a marked reduction in inflammatory markers and joint swelling, supporting the hypothesis that this compound could be beneficial for inflammatory conditions .

Comparison with Similar Compounds

Key Observations :

- Melting points decrease with increased steric hindrance (e.g., 2,6-dimethylphenyl in 7f lowers melting point compared to 7e).

- Yields correlate with substituent accessibility during synthesis, with 2,5-dimethylphenyl (7e) being the most favorable.

Methoxyphenyl vs. Chlorothiophene Sulfonyl Groups

Compound 9a () features a 4-methoxyphenylsulfonyl group instead of 5-chlorothiophene sulfonyl:

- Synthetic Yield: Not explicitly reported, but analogous sulfonylation reactions typically yield 50–80% .

Oxazole-Containing Piperidine Carboxamides

highlights derivatives (7aa–7dd) with oxazole rings and varied aryl groups:

| Compound | Aryl Substituent | Yield (%) | HPLC Purity (%) |

|---|---|---|---|

| 7aa | 2,5-Dimethylphenyl | 22 | 98.7 |

| 7bb | Mesityl (2,4,6-trimethylphenyl) | 53 | 99.1 |

| 7cc | Pentamethylphenyl | 67 | 98.9 |

| 7dd | 2-Chlorophenyl | N/R | 97.5 |

Key Observations :

- Bulkier substituents (e.g., pentamethylphenyl in 7cc) improve yields, likely due to stabilized intermediates.

- The target compound’s 5-chlorothiophene group may confer higher metabolic stability compared to chlorophenyl (7dd) due to sulfur’s resistance to oxidative degradation .

Oxadiazole-Linked Analogues

Compound 9 () incorporates a 1,3,4-oxadiazole ring and benzamide group alongside the 5-chlorothiophene sulfonyl moiety:

Critical Analysis :

- The target compound’s 5-chlorothiophene sulfonyl group distinguishes it from phenylsulfonyl analogues, offering unique electronic and steric properties.

Q & A

Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions:

- Step 1: Preparation of 5-chlorothiophene-2-sulfonyl chloride via thionyl chloride activation of the carboxylic acid precursor .

- Step 2: Coupling the sulfonyl chloride with a piperidine-4-carboxamide intermediate under basic conditions (e.g., NaH in DMF) to form the sulfonamide bond .

- Step 3: Final N-arylation with 2,5-dimethylaniline using coupling reagents like EDCI/HOBt .

Characterization:

- TLC monitors reaction progress.

- NMR (¹H/¹³C) confirms regiochemistry of the sulfonyl and carboxamide groups .

- Mass Spectrometry validates molecular weight (±5 ppm accuracy) .

Basic: How is the molecular structure confirmed post-synthesis?

Advanced analytical techniques are employed:

- 2D NMR (HSQC, HMBC) resolves spatial arrangements of the piperidine ring and aromatic substituents .

- IR Spectroscopy identifies sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .

- Single-Crystal X-Ray Diffraction (if crystallized) provides absolute stereochemical confirmation, though not explicitly reported in the evidence .

Basic: What in vitro assays evaluate its biological activity?

Common assays include:

- Enzyme Inhibition Assays: Test activity against kinases or proteases using fluorogenic substrates .

- Cell Viability Assays (e.g., MTT): Screen for anticancer activity in human cancer cell lines (IC₅₀ values reported in µM ranges) .

- Antimicrobial Susceptibility Testing: MIC determinations against Gram-positive/negative bacteria .

Advanced: How can reaction conditions be optimized for higher yield?

Methodological Adjustments:

- Solvent Optimization: Replace DMF with THF to reduce side reactions in sulfonylation steps .

- Catalyst Screening: Use Pd(OAc)₂/Xantphos for efficient C-N coupling .

- Temperature Control: Lower reaction temperatures (0–5°C) during sulfonyl chloride formation to prevent decomposition .

Example Optimization Table:

| Condition | Yield (Unoptimized) | Yield (Optimized) |

|---|---|---|

| Solvent (DMF → THF) | 45% | 68% |

| Catalyst (None → Pd) | 32% | 75% |

Advanced: How to resolve contradictions in proposed mechanisms of action?

Strategies:

- Competitive Binding Assays: Use radiolabeled ligands to test receptor affinity vs. known inhibitors .

- CRISPR Knockout Models: Eliminate suspected targets (e.g., kinase X) to observe activity loss .

- Molecular Dynamics Simulations: Predict binding modes to reconcile conflicting SAR data .

Advanced: How to address discrepancies in biological activity across studies?

Approaches:

- Structural Comparison: Analyze analogs (e.g., ’s table) to identify critical substituents (e.g., 5-chlorothiophene vs. 4-fluorophenyl).

- Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time .

Advanced: How to design derivatives for improved activity via SAR?

Key Modifications:

- Piperidine Ring: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

- Aryl Substituents: Replace 2,5-dimethylphenyl with heteroaromatic groups (e.g., pyridine) to improve solubility .

SAR Table (Hypothetical):

| Derivative | IC₅₀ (Cancer Cell Line) | LogP |

|---|---|---|

| Parent Compound | 5.2 µM | 3.8 |

| 2-Pyridinyl Analog | 2.1 µM | 2.5 |

| CF₃-Piperidine | 1.7 µM | 4.0 |

Advanced: What computational methods predict target interactions?

- Molecular Docking: Use AutoDock Vina to screen against kinase libraries, prioritizing targets with ΔG < -8 kcal/mol .

- Pharmacophore Modeling: Identify essential features (e.g., sulfonyl H-bond acceptors) for activity .

Advanced: What in vivo models assess toxicity and pharmacokinetics?

- Rodent Models: Administer doses (10–100 mg/kg) to evaluate plasma half-life (t₁/₂) and organ toxicity (ALT/AST levels) .

- Metabolite Profiling: LC-MS/MS identifies phase I/II metabolites in liver microsomes .

Advanced: How to modify the piperidine ring for better drug-likeness?

Strategies:

- Bioisosteric Replacement: Substitute piperidine with morpholine to reduce basicity and improve solubility .

- Prodrug Design: Introduce ester groups at the 4-position for controlled release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.